1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of a related compound, 1-(2,4-dichlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, involves employing Baker-Venkatraman rearrangement on ester . The synthesized compounds were confirmed by spectroscopic analysis such as 1H-NMR, 13C-NMR, Mass, elemental analysis, magnetic susceptibility, XRD and evaluated for antimicrobial screening .Molecular Structure Analysis
The molecular structure of a compound can be elucidated using various techniques such as X-ray diffraction, NMR, and mass spectrometry. For example, a related compound, 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine, was characterized using single-crystal X-ray diffraction technique .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse. For instance, a related compound, 2,4-Dichlorophenoxyacetic acid, is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, a related compound, 2,4-Dichlorophenol, is a white solid that is mildly acidic (pK a = 7.9) .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : The compound has been synthesized using various methods, including ultrasound irradiation for efficient and regioselective synthesis, as demonstrated by Machado et al. (2011) (Machado et al., 2011).
- Structural Determination : Studies like that of Kumarasinghe et al. (2009) have explored the synthesis and structure of related pyrazole compounds, highlighting the complexity of determining the correct regioisomer via spectroscopic techniques and the need for single-crystal X-ray analysis (Kumarasinghe et al., 2009).
Coordination Chemistry and Crystallography
- Coordination Complexes : Research by Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives, investigating their coordination and crystallization properties with various metal ions, resulting in mononuclear chelate complexes (Radi et al., 2015).
Functionalization and Derivative Formation
- Chemical Reactions : Yıldırım and colleagues (2005, 2010) conducted studies on the functionalization reactions of similar pyrazole compounds, exploring various derivatives and their formation mechanisms (Yıldırım et al., 2005) (Yıldırım et al., 2010).
Material Science Applications
- Corrosion Inhibition : Herrag et al. (2007) evaluated the effectiveness of pyrazole derivatives as corrosion inhibitors for steel, demonstrating significant reduction in corrosion rates (Herrag et al., 2007).
- Nonlinear Optical Materials : Chandrakantha et al. (2013) synthesized N-substituted pyrazole derivatives, assessing their potential as nonlinear optical materials, particularly for optical limiting applications (Chandrakantha et al., 2013).
Dye and Pigment Industry
- Heterocyclic Dyes : Tao et al. (2019) focused on synthesizing carboxylic pyrazolone-based mono-/bi-heterocyclic dyes, studying the effects of substituents on their properties (Tao et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-4-9(11(16)17)14-15(6)10-3-2-7(12)5-8(10)13/h2-5H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCCBXHSOMDSPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561200 | |
Record name | 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126067-88-7, 126067-48-9 | |
Record name | 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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